TPSA & LogP Differentiation vs. 2-Yl Positional Isomer
The N-1 pyrrole substitution pattern in 1-phenyl-2-(1H-pyrrol-1-yl)ethanol yields computed physicochemical properties that diverge markedly from the 2-yl positional isomer. The 1-yl target compound has a TPSA of 25.2 Ų and XLogP3 of 1.4, compared with TPSA of 36 Ų and XLogP3 of 1.9 for 1-phenyl-2-(1H-pyrrol-2-yl)ethanol [1][2]. This 10.8 Ų difference in TPSA (a 30% reduction) and 0.5 log unit difference in XLogP3 indicate that the 1-yl isomer is more lipophilic and has a smaller polar surface, properties that influence membrane permeability and oral bioavailability predictions under standard drug-likeness filters (e.g., Veber rules) [3].
| Evidence Dimension | Computed TPSA and XLogP3 |
|---|---|
| Target Compound Data | TPSA = 25.2 Ų; XLogP3 = 1.4; H-Bond Donors = 1 |
| Comparator Or Baseline | 1-phenyl-2-(1H-pyrrol-2-yl)ethanol: TPSA = 36 Ų; XLogP3 = 1.9; H-Bond Donors = 2 |
| Quantified Difference | ΔTPSA = −10.8 Ų (−30%); ΔXLogP3 = −0.5; ΔHBD = −1 |
| Conditions | Computed properties (PubChem/Cactvs, XLogP3 algorithm); identical molecular formula C₁₂H₁₃NO |
Why This Matters
The 30% lower TPSA and reduced hydrogen bond donor count of the 1-yl isomer predict significantly different membrane partitioning behavior, making it a more suitable choice for cell-permeability-dependent assays where the 2-yl isomer may underperform.
- [1] Kuujia.com. CAS 696650-01-8: 1-Phenyl-2-(1H-pyrrol-1-yl)-1-ethanol – Computed Properties (TPSA = 25.2 Ų, XLogP3 = 1.4). https://www.kuujia.com/cas-696650-01-8.html (accessed 2026). View Source
- [2] PubChem. Compound Summary: 1-phenyl-2-(1H-pyrrol-2-yl)ethanol, CID 57250868. Computed Properties (TPSA = 36 Ų, XLogP3-AA = 1.9). https://pubchem.ncbi.nlm.nih.gov/compound/57250868 (accessed 2026). View Source
- [3] Veber, D.F., Johnson, S.R., Cheng, H.Y., Smith, B.R., Ward, K.W. & Kopple, K.D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623. DOI: 10.1021/jm020017n. View Source
